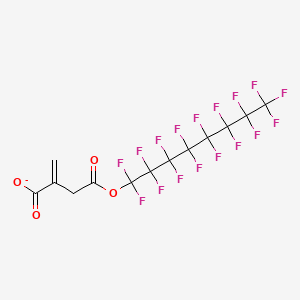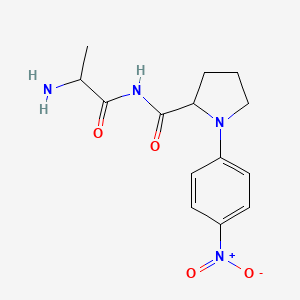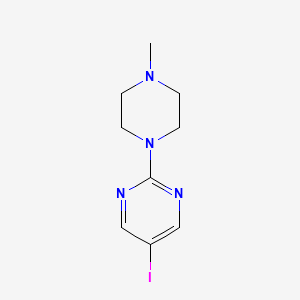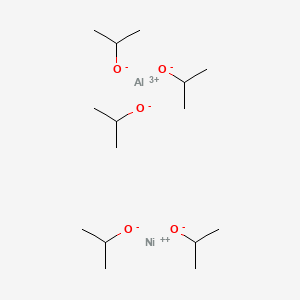![molecular formula C14H15BrF3N3O2 B12090063 tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)
tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate: is a chemical compound with the empirical formula C12H17BrN2O3. It has a molecular weight of 317.18 g/mol. This compound features a unique structure combining a benzoimidazole core with tert-butyl and trifluoromethyl substituents .
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the following reactions:
Bromination: Starting from a suitable precursor, the bromination of a 5-bromo-3-hydroxypyridine intermediate occurs.
Substitution: The tert-butyl group is introduced via nucleophilic substitution at the pyridine nitrogen.
Carbamate Formation: The final step involves the addition of a carbamate group to the benzoimidazole ring.
Reaction Conditions: Specific reaction conditions, reagents, and solvents are crucial for each step. Detailed protocols and optimization are essential for high yields.
Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized in larger quantities using optimized processes.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or carbamate positions.
Reduction: Reduction of the carbonyl group may lead to different derivatives.
Bromine sources: Used for bromination.
Tert-butylamine: Introduces the tert-butyl group.
Carbonylating agents: For carbamate formation.
Major Products: The major products depend on reaction conditions and regioselectivity. Isolation and characterization are essential to identify specific derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for novel heterocyclic compounds.
Biology: Investigating its effects on biological systems.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in material science or as a ligand in catalysis.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)methylcarbamate: (CAS: 1207175-73-2).
3-bromo-N-(tert-butyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: (CAS: Not specified).
Eigenschaften
Molekularformel |
C14H15BrF3N3O2 |
|---|---|
Molekulargewicht |
394.19 g/mol |
IUPAC-Name |
tert-butyl N-[[6-bromo-4-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H15BrF3N3O2/c1-13(2,3)23-12(22)19-6-10-20-9-5-7(15)4-8(11(9)21-10)14(16,17)18/h4-5H,6H2,1-3H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
AJDGODNBYXPMOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(C=C(C=C2N1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate](/img/structure/B12089984.png)

![2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-n-(2-[(4s)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl)benzenamine](/img/structure/B12089990.png)
![1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089995.png)


![1-oleoyl-2-[12-biotinyl(aMinododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodiuM salt)](/img/structure/B12090017.png)





![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)

